5-(Furan-3-YL)-2-[(6-phenylhexyl)sulfanyl]-1,3-oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Furan-3-YL)-2-[(6-phenylhexyl)sulfanyl]-1,3-oxazole is a complex organic compound that features a furan ring, a phenylhexyl group, and an oxazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Furan-3-YL)-2-[(6-phenylhexyl)sulfanyl]-1,3-oxazole typically involves multi-step organic reactionsThe final step involves the formation of the oxazole ring, which can be achieved through cyclization reactions under specific conditions such as the presence of a base and elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents play a crucial role in the efficiency of these processes .
Analyse Chemischer Reaktionen
Types of Reactions
5-(Furan-3-YL)-2-[(6-phenylhexyl)sulfanyl]-1,3-oxazole can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The oxazole ring can be reduced to form oxazolines.
Substitution: The phenylhexyl group can undergo electrophilic or nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions vary depending on the type of substitution but often involve the use of strong acids or bases
Major Products
Oxidation: Furanones
Reduction: Oxazolines
Substitution: Various substituted derivatives depending on the reagents used
Wissenschaftliche Forschungsanwendungen
5-(Furan-3-YL)-2-[(6-phenylhexyl)sulfanyl]-1,3-oxazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Wirkmechanismus
The mechanism of action of 5-(Furan-3-YL)-2-[(6-phenylhexyl)sulfanyl]-1,3-oxazole involves its interaction with specific molecular targets. The furan and oxazole rings can interact with enzymes and receptors, modulating their activity. The phenylhexyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzofuran derivatives: Known for their strong biological activities such as anti-tumor and antibacterial properties.
Benzothiophene derivatives: Utilized as anticancer agents.
Furan-based poly(ester amides): Investigated for their potential in material science.
Uniqueness
5-(Furan-3-YL)-2-[(6-phenylhexyl)sulfanyl]-1,3-oxazole stands out due to its unique combination of a furan ring, a phenylhexyl group, and an oxazole ring. This structural arrangement provides it with distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
832077-58-4 |
---|---|
Molekularformel |
C19H21NO2S |
Molekulargewicht |
327.4 g/mol |
IUPAC-Name |
5-(furan-3-yl)-2-(6-phenylhexylsulfanyl)-1,3-oxazole |
InChI |
InChI=1S/C19H21NO2S/c1(4-8-16-9-5-3-6-10-16)2-7-13-23-19-20-14-18(22-19)17-11-12-21-15-17/h3,5-6,9-12,14-15H,1-2,4,7-8,13H2 |
InChI-Schlüssel |
NVLKNNLIOCUZGH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CCCCCCSC2=NC=C(O2)C3=COC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.